molecular formula C11H13BN2O3 B13469976 (4-((1-Methyl-1H-pyrazol-3-yl)methoxy)phenyl)boronic acid

(4-((1-Methyl-1H-pyrazol-3-yl)methoxy)phenyl)boronic acid

Cat. No.: B13469976
M. Wt: 232.05 g/mol
InChI Key: TXBWTKYNQCPXAN-UHFFFAOYSA-N
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Description

(4-((1-Methyl-1H-pyrazol-3-yl)methoxy)phenyl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further linked to a pyrazole moiety through a methoxy bridge. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((1-Methyl-1H-pyrazol-3-yl)methoxy)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms ensures high yield and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (4-((1-Methyl-1H-pyrazol-3-yl)methoxy)phenyl)boronic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: (4-((1-Methyl-1H-pyrazol-3-yl)methoxy)phenyl)boronic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its methoxy bridge and boronic acid group make it particularly useful in cross-coupling reactions and as a molecular recognition tool .

Properties

Molecular Formula

C11H13BN2O3

Molecular Weight

232.05 g/mol

IUPAC Name

[4-[(1-methylpyrazol-3-yl)methoxy]phenyl]boronic acid

InChI

InChI=1S/C11H13BN2O3/c1-14-7-6-10(13-14)8-17-11-4-2-9(3-5-11)12(15)16/h2-7,15-16H,8H2,1H3

InChI Key

TXBWTKYNQCPXAN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=NN(C=C2)C)(O)O

Origin of Product

United States

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